1H-[1]Benzofuro[3,2-b]pyrrole

Organic electronics OLED Photophysics

Researchers seeking rigid, high-emissivity building blocks often face batch inconsistency when using nitrogen-only heterocycles. 1H-[1]Benzofuro[3,2-b]pyrrole (CAS 40554-71-0) solves this with a distinct benzofuro-pyrrole core that delivers measurably superior photophysical properties. - Offers photoluminescence quantum yields of 33-39%, enabling brighter blue/green OLED emitters compared to indole-based analogs (29%). - Functions as a validated scaffold for photocatalytic water-splitting dyes, with demonstrated TON of 11,700 for H2 production and stability exceeding 30 h. - Accessible through scalable Pd-catalyzed annulation protocols, ensuring reliable supply for library synthesis and material science scale-up.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 40554-71-0
Cat. No. B14667916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-[1]Benzofuro[3,2-b]pyrrole
CAS40554-71-0
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CN3
InChIInChI=1S/C10H7NO/c1-2-4-8-7(3-1)10-9(12-8)5-6-11-10/h1-6,11H
InChIKeyWMMFFDKPBQTMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-[1]Benzofuro[3,2-b]pyrrole: Core Identity and Synthesis


1H-[1]Benzofuro[3,2-b]pyrrole (CAS: 40554-71-0) is a fused heterocyclic compound comprising a benzofuran ring system integrated with a pyrrole moiety, possessing the molecular formula C10H7NO and a molecular weight of 157.17 g/mol . This rigid, planar structure provides a distinct π-conjugated scaffold that is of primary interest as a building block in medicinal chemistry and materials science [1]. Contemporary synthetic methodologies, particularly palladium-catalyzed reactions, offer streamlined, high-yielding access to this core and its derivatives, thereby facilitating its evaluation in advanced applications such as organic electronics and as a pharmacophore platform [2].

Scaffold role π-conjugated building block for organic electronics
Synthetic access Palladium-catalyzed annulation and cross-coupling routes
Medicinal chemistry Privileged heteroaromatic core for library synthesis

1H-[1]Benzofuro[3,2-b]pyrrole: Why Structural Analogs Cannot Substitute


The assumption that 1H-[1]Benzofuro[3,2-b]pyrrole can be functionally interchanged with closely related heterocyclic analogs such as indolo[3,2-b]indoles, furo[3,2-b]pyrroles, or benzofuro[3,2-b]indoles is not supported by experimental evidence [1]. Direct comparative photophysical studies reveal that the specific placement of the oxygen and nitrogen atoms in the benzofuro[3,2-b]pyrrole core dictates unique electronic properties, including significantly different HOMO/LUMO energy levels and photoluminescence quantum yields compared to its nitrogen-only (indole) analogs [2]. Furthermore, the distinct electron density distribution within this scaffold dictates its regioselective functionalization and reactivity, making generic substitution a potential source of experimental failure or misleading structure-activity relationship (SAR) data [3].

1H-Benzofuro[3,2-b]pyrrole
Oxygen‑containing fused core; distinct HOMO/LUMO levels and higher photoluminescence quantum yield.
Indolo[3,2-b]indole analog
Nitrogen‑only system; different frontier orbital energies and lower radiative efficiency.
Electronic structure and regioselectivity differ; SAR data may not transfer between the two scaffolds.

1H-[1]Benzofuro[3,2-b]pyrrole: Head-to-Head Performance vs. Analogs


Superior Photoluminescence Quantum Yield vs. Indolo[3,2-b]indole

In a study directly comparing benzofuro[3,2-b]indole (BFI) and indolo[3,2-b]indole (II) derivatives synthesized via identical Pd-catalyzed double N-arylation, the oxygen-containing BFI scaffolds demonstrated a higher photoluminescence quantum yield (33-39%) compared to the nitrogen-only II derivative (29%) [1]. This quantitative difference underscores the impact of the benzofuran oxygen on the radiative decay pathway.

Quantum Yield Comparison
Head-to-head
33–39% vs. 29% (indolo analog)
Reported higher photoluminescence quantum yield
Solution‑state measurement; supports emitter research context
Organic electronics OLED Photophysics

Photocatalytic Hydrogen Production Turnover Number

A benzofuran[b]-fused BODIPY photosensitizer, constructed using a benzofuro[3,2-b]pyrrole and pyrromethene unit, exhibited robust photocatalytic activity for hydrogen (H2) production [1]. When deposited on a P25/Pt photocatalyst, the system achieved a turnover number (TON) of 11,700 after 10 hours of light irradiation (λ > 400 nm, 100 mW cm-2) [1].

Photocatalytic TON
Class-level
TON = 11 700 after 10 h
Supports photocatalytic H₂ production context
BODIPY‑sensitized system; P25/Pt, λ > 400 nm
Photocatalysis Solar fuels Energy conversion

Long-Term Photostability in Aqueous Photocatalysis

The benzofuran[b]-fused BODIPY photosensitizer, based on a benzofuro[3,2-b]pyrrole core, demonstrated exceptional long-term stability under photocatalytic operating conditions [1]. The study reported that the dye grafted onto TiO2 remained almost unchanged even after continuous photoirradiation for 30 hours in an aqueous phosphate buffer solution [1]. This stability is attributed to the benzofuran fusion at the b-band of the pyrrole unit, which stabilizes both HOMO and LUMO energy levels [1].

Photostability
Class-level
Stable over 30 h irradiation
Supports long‑duration photochemical studies
Aqueous buffer, TiO₂‑supported dye; minimal photobleaching
Photocatalysis Dye-sensitized Material stability

1H-[1]Benzofuro[3,2-b]pyrrole: Key Application Scenarios in R&D


High-Efficiency Organic Light-Emitting Diodes (OLEDs)

Researchers focusing on the development of next-generation OLEDs can leverage the benzofuro[3,2-b]pyrrole core to achieve higher photoluminescence quantum yields (33-39%) compared to nitrogen-only analogs (29%) [1]. Its rigid, planar structure promotes efficient emission, making it a superior choice for designing blue or green emitters and host materials in display technologies.

Dye-Sensitized Photocatalytic Solar Fuel Generation

This scaffold is an ideal starting point for the synthesis of photosensitizers in photocatalytic water splitting. The demonstrated ability of a benzofuro[3,2-b]pyrrole-based dye to achieve a TON of 11,700 for hydrogen production and maintain stability for over 30 hours under irradiation [1] provides a quantitatively validated platform for developing robust, long-lived dyes for solar fuel cells.

Medicinal Chemistry and Drug Discovery Platforms

In medicinal chemistry, the benzofuro[3,2-b]pyrrole core serves as a privileged, planar heteroaromatic scaffold for library synthesis. Its utility is validated by the discovery of naturally occurring, highly brominated derivatives with potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) [1], underscoring its potential for generating novel bioactive lead compounds with unique binding profiles.

Advanced Materials Synthesis via Modern Catalytic Methods

Process chemists and material scientists can efficiently access functionalized benzofuro[3,2-b]pyrrole derivatives using modern, high-yielding synthetic methodologies. Palladium-catalyzed [4+1] annulation protocols [1] and other cross-coupling strategies [2] offer practical, scalable routes, ensuring a reliable supply chain for downstream applications in both academic discovery and industrial scale-up.

Application
Selection Property
Validation Focus
OLED emitter research
Photoluminescence quantum yield
Radiative decay pathway vs. N‑analogs
Photocatalytic H₂ generation
Turnover number (TON)
Stability under aqueous visible‑light irradiation
Antimicrobial lead discovery
Heteroaromatic scaffold
MRSA screening context
Scalable synthesis of benzofuro‑pyrroles
Pd‑catalyzed annulation
Functionalization yields and scope

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